molecular formula C17H18N4O4 B4903822 1-benzyl-4-(2,6-dinitrophenyl)piperazine

1-benzyl-4-(2,6-dinitrophenyl)piperazine

Cat. No.: B4903822
M. Wt: 342.35 g/mol
InChI Key: WEYWEMCIDMKDIL-UHFFFAOYSA-N
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Description

1-benzyl-4-(2,6-dinitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a 2,6-dinitrophenyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2,6-dinitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,6-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2,6-dinitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1-benzyl-4-(2,6-diaminophenyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

1-benzyl-4-(2,6-dinitrophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential therapeutic activities.

    Biological Studies: It is used in studies to investigate the biological activities of piperazine derivatives, including their effects on neurotransmitter systems and receptor binding.

    Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,6-dinitrophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. The presence of the dinitrophenyl group may also contribute to its binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: A simpler derivative with similar biological activities but lacking the dinitrophenyl group.

    1-(3-chlorophenyl)piperazine: A phenylpiperazine derivative with different substituents on the phenyl ring.

    1-(3-trifluoromethylphenyl)piperazine: Another phenylpiperazine derivative with a trifluoromethyl group.

Uniqueness

1-benzyl-4-(2,6-dinitrophenyl)piperazine is unique due to the presence of both benzyl and dinitrophenyl groups, which contribute to its distinct chemical and biological properties. The dinitrophenyl group enhances its potential for specific receptor interactions and biological activities compared to simpler piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-(2,6-dinitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-20(23)15-7-4-8-16(21(24)25)17(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWEMCIDMKDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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